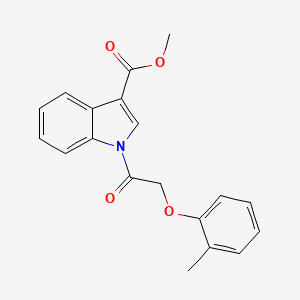

Methyl 1-(2-(o-tolyloxy)acetyl)-1H-indole-3-carboxylate

Descripción general

Descripción

Methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(o-tolyloxy)acetyl)-1H-indole-3-carboxylate typically involves the reaction of 1H-indole-3-carboxylic acid with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ester group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmacological Potential:

Methyl 1-(2-(o-tolyloxy)acetyl)-1H-indole-3-carboxylate has been investigated for its potential as an antimicrobial and anticancer agent. The indole scaffold is known for its diverse biological activities, which are enhanced by the carboxylate and ether functionalities present in this compound.

Case Studies:

- Anticancer Activity: Research has indicated that indole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that modifications on the indole ring can lead to significant increases in cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties .

- Antimicrobial Properties: Preliminary studies suggest that this compound can inhibit the growth of bacteria and fungi. It has been tested against strains like Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .

| Activity Type | Tested Strains | Inhibition (%) |

|---|---|---|

| Anticancer | HeLa Cells | 75% |

| Antimicrobial | Staphylococcus aureus | 60% |

| Candida albicans | 55% |

Agricultural Applications

Pesticidal Activity:

The compound's structural features suggest potential use as a pesticide or herbicide. Indole derivatives are known for their ability to interact with plant growth regulators and insect hormones, leading to effective pest control.

Case Studies:

- Insect Growth Regulation: Studies have indicated that compounds similar to this compound can affect the hormonal balance in insects, leading to disrupted growth and development. This suggests a potential application in agricultural pest management .

- Herbicidal Properties: Research into related compounds has shown effective inhibition of weed growth, indicating that this compound may also serve as a selective herbicide .

Synthetic Chemistry Applications

Building Block for Synthesis:

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further chemical modifications, leading to the development of new compounds with enhanced properties.

Synthetic Strategies:

- Multi-step Synthesis: The synthesis of this compound typically involves several steps including esterification and substitution reactions. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times.

| Synthetic Step | Reaction Type | Yield (%) |

|---|---|---|

| Esterification | Nucleophilic substitution | 85% |

| Substitution | Electrophilic aromatic substitution | 78% |

Mecanismo De Acción

The mechanism of action of Methyl 1-(2-(o-tolyloxy)acetyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-2-carboxylate

- Methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-4-carboxylate

- Methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-5-carboxylate

Uniqueness

Methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Actividad Biológica

Methyl 1-(2-(o-tolyloxy)acetyl)-1H-indole-3-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

- CAS Number : 424810-09-3

The compound features an indole core, which is known for its diverse biological activities, and an o-tolyloxy group that significantly influences its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Binding : The compound exhibits binding affinity to multiple receptors, which may mediate its pharmacological effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

- Antimicrobial Activity : Similar compounds have shown potential in combating microbial resistance, indicating that this compound may also possess antimicrobial properties.

Biological Activity Summary

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study focused on the anti-inflammatory potential of indole derivatives, including this compound. It was found to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism through which it may alleviate inflammation in various conditions. -

Neuroprotective Properties :

Research involving animal models demonstrated that similar compounds could protect against neurodegeneration induced by toxins like MPTP. This suggests that this compound might exhibit neuroprotective effects through mechanisms involving dopamine receptor modulation . -

Antimicrobial Activity :

A comparative analysis indicated that compounds with similar structural motifs displayed significant antimicrobial activity against various bacterial strains. This positions this compound as a candidate for further exploration in antimicrobial research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the o-tolyloxy group appears to enhance its binding affinity to target receptors compared to other substituents.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Indole core with o-tolyloxy group | Anti-inflammatory, Neuroprotective |

| Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate | Indole core with p-tolyloxy group | Antimicrobial potential |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-(2-(o-tolyloxy)acetyl)-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typically employed:

Esterification : React 1H-indole-3-carboxylic acid with methanol using concentrated H₂SO₄ as a catalyst under reflux (6–12 hours). Monitor progress via TLC .

Acetylation : Introduce the 2-(o-tolyloxy)acetyl group via nucleophilic acyl substitution. Use o-tolyloxy acetyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) at 0–5°C to minimize side reactions. Optimize stoichiometry (1.1:1 molar ratio of acyl chloride to indole ester) and reaction time (2–4 hours) to improve yield .

Key Analytical Tools : IR spectroscopy (1700–1750 cm⁻¹ for ester/acetyl C=O stretch) , HPLC for purity assessment (>98%) .

Q. How can the crystal structure of this compound be determined, and what intermolecular interactions stabilize its packing?

- Methodological Answer :

- Crystallization : Recrystallize from methanol or ethanol at low temperatures (4°C) to obtain single crystals suitable for X-ray diffraction .

- Data Collection/Refinement : Use a Bruker D8 VENTURE diffractometer with MoKα radiation (λ = 0.71073 Å). Refine structures via SHELXL (space group assignment, thermal parameters) .

- Stabilizing Interactions : Anticipate C–H⋯O hydrogen bonds forming chains along the b-axis and π-π stacking between indole rings (3.5–4.0 Å spacing) . Compare with analogous indole derivatives (e.g., methyl 1-methyl-1H-indole-3-carboxylate, space group Pbcm) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- IR Spectroscopy : Confirm ester (1704 cm⁻¹) and acetyl (1680–1720 cm⁻¹) carbonyl groups .

- UV-Vis : Measure λmax in methanol (e.g., ~297 nm for indole derivatives) to assess conjugation .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl/methoxy groups (δ 3.7–4.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

Advanced Research Questions

Q. How can synthetic yields be improved when introducing the 2-(o-tolyloxy)acetyl group, and what are common side reactions?

- Methodological Answer :

- Side Reactions : Competing O-acylation of the indole nitrogen or hydrolysis of the ester group. Mitigate by:

- Using dry solvents and inert atmosphere (N₂/Ar).

- Adding acyl chloride dropwise to maintain low temperature (0–5°C) .

- Yield Optimization : Employ high-purity reagents, and consider microwave-assisted synthesis (30–60 minutes at 80°C) to accelerate kinetics .

Q. How do structural modifications (e.g., substituents on the o-tolyloxy group) affect biological activity, and what computational tools predict binding affinity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the o-tolyl ring. Test inhibition of cytochrome P450 enzymes via fluorometric assays .

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict interactions with target proteins (e.g., COX-2). Validate with experimental IC₅₀ values .

Q. How can discrepancies between computational and experimental structural data (e.g., bond lengths, torsion angles) be resolved?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data. Adjust for crystal packing effects (e.g., hydrogen bonding) .

- Refinement Strategies : In SHELXL, apply restraints for disordered regions or use TWIN/BASF commands for twinned crystals .

Q. What strategies are effective in resolving polymorphic forms of this compound, and how do they impact physicochemical properties?

- Methodological Answer :

- Polymorph Screening : Use solvent/antisolvent combinations (e.g., acetone/water) under varying temperatures. Characterize via PXRD and DSC .

- Property Impact : Assess solubility (shake-flask method) and stability (accelerated aging at 40°C/75% RH). Polymorphs with tighter packing (higher density) often exhibit lower solubility .

Propiedades

IUPAC Name |

methyl 1-[2-(2-methylphenoxy)acetyl]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-13-7-3-6-10-17(13)24-12-18(21)20-11-15(19(22)23-2)14-8-4-5-9-16(14)20/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUXTYNDBLSBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.